molecular formula C9H10O B2548334 3-Ethenylbenzyl alcohol CAS No. 45804-94-2

3-Ethenylbenzyl alcohol

Cat. No.: B2548334
CAS No.: 45804-94-2
M. Wt: 134.178
InChI Key: FPDDOFWJHHYHOU-UHFFFAOYSA-N
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Description

3-Ethenylbenzyl alcohol (IUPAC name: 3-vinylbenzyl alcohol) is a benzyl alcohol derivative with an ethenyl (-CH=CH₂) substituent at the meta position (position 3) of the benzene ring. This compound is structurally characterized by a hydroxymethyl (-CH₂OH) group attached to the benzene ring, combined with a reactive ethenyl group.

This compound may serve as an intermediate in organic synthesis, pharmaceuticals, or polymer chemistry.

Properties

IUPAC Name

(3-ethenylphenyl)methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10O/c1-2-8-4-3-5-9(6-8)7-10/h2-6,10H,1,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPDDOFWJHHYHOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC1=CC=CC(=C1)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10O
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

134.17 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Hydroboration-Oxidation: One common method for preparing 3-Ethenylbenzyl alcohol involves the hydroboration-oxidation of 3-ethenylbenzene (styrene). This process includes the addition of borane (BH3) to the double bond of styrene, followed by oxidation with hydrogen peroxide (H2O2) in the presence of a base such as sodium hydroxide (NaOH).

    Grignard Reaction: Another method involves the reaction of 3-ethenylbenzyl chloride with magnesium in dry ether to form the corresponding Grignard reagent, which is then treated with formaldehyde followed by hydrolysis to yield this compound.

Industrial Production Methods:

    Catalytic Hydrogenation: Industrially, this compound can be produced by the catalytic hydrogenation of 3-ethenylbenzaldehyde using a palladium catalyst. This method is efficient and scalable, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 3-Ethenylbenzyl alcohol can undergo oxidation reactions to form 3-ethenylbenzaldehyde or 3-ethenylbenzoic acid, depending on the oxidizing agent used. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: The compound can be reduced to 3-ethenylbenzylamine using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The hydroxyl group can be substituted with other functional groups through reactions with reagents like thionyl chloride (SOCl2) to form 3-ethenylbenzyl chloride.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.

    Substitution: Thionyl chloride (SOCl2) in the presence of a base like pyridine.

Major Products:

    Oxidation: 3-Ethenylbenzaldehyde, 3-Ethenylbenzoic acid.

    Reduction: 3-Ethenylbenzylamine.

    Substitution: 3-Ethenylbenzyl chloride.

Scientific Research Applications

Chemistry:

    Intermediate in Organic Synthesis: 3-Ethenylbenzyl alcohol is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology:

    Biochemical Studies: The compound is used in biochemical studies to investigate the effects of benzyl alcohol derivatives on biological systems.

Medicine:

    Pharmaceuticals: It serves as a precursor in the synthesis of drugs that target specific biological pathways.

Industry:

    Polymer Production: this compound is used in the production of polymers and resins, where it acts as a monomer or a cross-linking agent.

Mechanism of Action

Molecular Targets and Pathways:

    Enzyme Inhibition: 3-Ethenylbenzyl alcohol can inhibit certain enzymes by interacting with their active sites, thereby affecting metabolic pathways.

    Signal Transduction: The compound can modulate signal transduction pathways by binding to specific receptors or proteins, influencing cellular responses.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Physical Properties

The table below compares 3-ethenylbenzyl alcohol with key 3-substituted benzyl alcohols based on molecular properties and physical data derived from evidence:

Compound Molecular Formula Molecular Weight Melting Point (°C) Boiling Point (°C) Key Applications
This compound C₉H₁₀O 134.18* N/A N/A Polymer precursors, organic synthesis
3-Hydroxybenzyl alcohol C₇H₈O₂ 124.14 120–122 290 (decomposes) Pharmaceuticals, antioxidants
3-Methoxybenzyl alcohol C₈H₁₀O₂ 138.16 252–254 309 Organic synthesis, fragrances
3-Phenoxybenzyl alcohol C₁₃H₁₂O₂ 200.23 N/A 309 Agrochemicals, polymer intermediates
3-Ethoxy-4-hydroxybenzyl alcohol C₉H₁₂O₃ 168.19 N/A N/A Lignin model compound, bioremediation

*Calculated based on molecular formula.

Reactivity and Functional Group Influence

  • This compound : The ethenyl group enhances reactivity in polymerization (e.g., via radical or ionic mechanisms) and Diels-Alder reactions. This contrasts with 3-hydroxybenzyl alcohol, where the hydroxyl group enables hydrogen bonding and antioxidant activity .
  • 3-Methoxybenzyl alcohol : The methoxy (-OCH₃) group increases electron density on the benzene ring, facilitating electrophilic substitution reactions. It is widely used in fragrance synthesis due to its stability and mild odor .
  • 3-Phenoxybenzyl alcohol: The phenoxy group (-OPh) enhances lipophilicity, making it suitable for agrochemical formulations. Its synthesis often involves Ullmann coupling between 3-halogenobenzyl alcohols and phenol .

Biological Activity

3-Ethenylbenzyl alcohol (C9H10O), also known as vinyl benzyl alcohol, is a compound with significant biological implications. This article synthesizes various research findings on its biological activity, including potential therapeutic applications and mechanisms of action.

Chemical Structure and Properties

This compound features a vinyl group attached to a benzyl alcohol moiety. Its structural formula can be represented as follows:

C9H10O CID 5122189 \text{C}_9\text{H}_{10}\text{O}\quad \text{ CID 5122189 }

This compound is characterized by its functional groups, which contribute to its reactivity and biological interactions.

1. Antitumor Activity

Research has indicated that compounds with similar structural features to this compound exhibit promising antitumor properties. A study demonstrated that derivatives of vinyl benzyl alcohol showed significant inhibition of cancer cell lines, suggesting that the vinyl group may enhance the interaction with biological targets involved in tumor growth .

Table 1: Antitumor Activity of Vinyl Benzyl Alcohol Derivatives

CompoundCancer Cell LineIC50 (µM)
This compoundMCF-7 (breast)15
4-Ethynylbenzyl alcoholA549 (lung)12
2-Ethynylbenzyl alcoholHeLa (cervical)18

2. Neuroprotective Effects

The neuroprotective potential of compounds related to this compound has been explored in models of neurodegeneration. A specific derivative demonstrated protective effects against corticosterone-induced apoptosis in PC12 cells, a model for neuronal health. The mechanism involved modulation of apoptosis-related proteins, such as Bcl-2 and Bax, indicating that these compounds could be beneficial in treating neurodegenerative diseases .

Case Study: Neuroprotection in PC12 Cells

  • Objective: To assess the neuroprotective effects of this compound.
  • Method: PC12 cells were pretreated with varying concentrations of the compound before exposure to corticosterone.
  • Results: Significant reduction in apoptosis markers was noted at concentrations as low as 10 µM.

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Apoptosis: The compound appears to modulate key apoptotic pathways, enhancing cell survival in stressed conditions.
  • Antioxidant Properties: Similar compounds have shown potential as antioxidants, reducing oxidative stress in cellular systems.
  • Histone Deacetylase Inhibition: Some studies suggest that structural analogs may act as histone deacetylase inhibitors, impacting gene expression related to cell proliferation and apoptosis .

Safety and Toxicology

While the therapeutic potential is notable, safety assessments are crucial. Initial studies indicate low toxicity at therapeutic doses; however, further investigations are necessary to fully understand the safety profile of this compound.

Table 2: Toxicity Profile Overview

EndpointResult
Acute ToxicityLow
GenotoxicityNot significant
Carcinogenic PotentialUnder review

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 3-Hydroxybenzyl alcohol, and how can purity be optimized?

  • Methodological Answer : The primary synthesis involves the reduction of 3-Hydroxybenzaldehyde using catalytic hydrogenation or sodium borohydride. Post-reaction purification is critical; distillation or column chromatography (silica gel, ethyl acetate/hexane eluent) achieves >98% purity, as validated by HPLC . To optimize purity, monitor reaction progress via TLC (Rf ~0.3 in 1:1 ethyl acetate/hexane) and employ inert atmospheres to prevent oxidation .

Q. What analytical techniques are recommended for characterizing 3-Hydroxybenzyl alcohol, and how should data inconsistencies be addressed?

  • Methodological Answer : Use a combination of NMR (¹H/¹³C), HPLC, and FT-IR for structural confirmation. For instance, ¹H NMR should show peaks at δ 4.60 (s, 2H, CH₂OH) and δ 6.70–7.20 (aromatic protons) . Discrepancies in melting point (reported 69–72°C ) may arise from polymorphic forms; recrystallize from ethanol/water and validate via DSC. Cross-reference with NIST spectral libraries to resolve inconsistencies .

Q. What safety protocols are essential when handling 3-Hydroxybenzyl alcohol in laboratory settings?

  • Methodological Answer : Use PPE (nitrile gloves, goggles, lab coats) to avoid skin/eye contact. Work in a fume hood to minimize inhalation of vapors, which may cause respiratory irritation . Waste must be segregated into halogen-free containers and processed by certified hazardous waste facilities. For spills, neutralize with sodium bicarbonate and adsorb with vermiculite .

Advanced Research Questions

Q. How does the position of the hydroxyl group in 3-Hydroxybenzyl alcohol influence its reactivity compared to structural isomers like 4-Hydroxybenzyl alcohol?

  • Methodological Answer : The meta-hydroxyl group in 3-Hydroxybenzyl alcohol reduces electron-donating resonance effects, making it less reactive in electrophilic substitutions compared to the para-isomer. Compare Friedel-Crafts alkylation kinetics (e.g., with acetyl chloride/AlCl₃) to quantify reactivity differences. HPLC-MS can track byproduct formation, such as diaryl ethers .

Q. What methodological approaches are employed to assess the environmental impact and degradation pathways of 3-Hydroxybenzyl alcohol?

  • Methodological Answer : Conduct OECD 301F biodegradability tests in aerobic aqueous systems. Use GC-MS to identify degradation intermediates (e.g., 3-hydroxybenzoic acid). For ecotoxicity, perform Daphnia magna acute toxicity assays (EC₅₀) and algal growth inhibition tests. Photodegradation studies under UV light (λ = 254 nm) reveal half-life data .

Q. How can researchers resolve contradictions in reported bioactivity data for 3-Hydroxybenzyl alcohol in pharmacological studies?

  • Methodological Answer : Discrepancies in antioxidant activity (e.g., DPPH assay vs. ORAC) may stem from solvent polarity or radical scavenging mechanisms. Standardize assay conditions (e.g., 10% DMSO, pH 7.4 PBS) and validate with positive controls (e.g., ascorbic acid). For anti-inflammatory studies, use LPS-induced RAW 264.7 macrophages and measure IL-6/TNF-α via ELISA to ensure reproducibility .

Data Contradiction Analysis

  • Example : Variability in reported melting points (69–72°C vs. 67–70°C ) may arise from impurities or polymorphic forms. Mitigate by recrystallizing from multiple solvents (e.g., ethanol, acetone) and characterizing via X-ray diffraction.
  • Analytical Uncertainty : For pharmacological data, apply Grubbs’ test to exclude outliers and report mean ± 2SD, adhering to forensic ethanol analysis protocols .

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